molecular formula C24H19FN4OS2 B2982725 3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-93-1

3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2982725
CAS RN: 847402-93-1
M. Wt: 462.56
InChI Key: WANGXAHVYJBAOU-UHFFFAOYSA-N
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Description

3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H19FN4OS2 and its molecular weight is 462.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a series of benzthiazole and benzimidazole derivatives, incorporating the structural motif similar to the compound , to evaluate their potential as anticonvulsant, antimicrobial, antitumor, and antifungal agents.

  • Anticonvulsant Agents

    Novel benzothiazole derivatives have been synthesized and shown to possess potent anticonvulsant activity, surpassing standard drugs in efficacy and safety profiles in preclinical models (Liu et al., 2016).

  • Antimicrobial and Antioxidant Activities

    Some derivatives containing triazole, thiadiazole, and oxadiazole rings demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, indicating their potential for therapeutic applications (Menteşe et al., 2015).

  • Antitumor Activity

    Fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity against certain cancer cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001). Additionally, new benzothiazole acylhydrazones have been evaluated for anticancer activity, showing promising results against several cancer cell lines (Osmaniye et al., 2018).

  • Antifungal Agents

    Benzyl-substituted thiobenzoazoles synthesized through an environmentally friendly approach exhibited broad spectrum antifungal activities, suggesting their use as agrochemical antifungals (Ballari et al., 2017).

properties

IUPAC Name

3-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4OS2/c1-16-6-2-3-7-19(16)29-22(14-28-20-8-4-5-9-21(20)32-24(28)30)26-27-23(29)31-15-17-10-12-18(25)13-11-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANGXAHVYJBAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC3=CC=C(C=C3)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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